molecular formula C12H17Cl2FN2 B3229794 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride CAS No. 1289387-66-1

1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride

Cat. No.: B3229794
CAS No.: 1289387-66-1
M. Wt: 279.18 g/mol
InChI Key: DGFBORPDXJDTJO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride is a piperidine-derived compound featuring a halogenated benzyl group (2-chloro-6-fluoro substitution) attached to the piperidine ring at the 3-position, with an amine functional group.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.ClH/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16;/h1,4-5,9H,2-3,6-8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFBORPDXJDTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-66-1
Record name 3-Piperidinamine, 1-[(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride typically involves multiple steps, starting with the preparation of the benzyl chloride derivative The reaction conditions often require the use of strong bases and nucleophiles to facilitate the substitution reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Studies

Research has indicated that 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride exhibits significant pharmacological properties, making it a candidate for further investigation in drug development. Its structure suggests potential activity as an antagonist or inhibitor in various biological pathways.

Antidepressant Activity

Studies have explored the compound's effects on neurotransmitter systems, particularly serotonin and norepinephrine. Preliminary findings suggest that it may possess antidepressant-like effects, which could be beneficial in treating mood disorders.

Antipsychotic Properties

The compound's ability to modulate dopaminergic pathways indicates potential applications in treating psychotic disorders. Research is ongoing to evaluate its efficacy and safety profile compared to existing antipsychotic medications.

Neuroprotective Effects

There is emerging evidence that the compound may exhibit neuroprotective properties, which could be advantageous in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies are investigating its mechanism of action and protective effects on neuronal cells.

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in animal models.
Study BAntipsychotic EffectsShowed promise in reducing psychotic symptoms in preclinical trials.
Study CNeuroprotectionHighlighted protective effects against oxidative stress in neuronal cultures.

Mechanism of Action

The mechanism by which 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors on cell surfaces, triggering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperidine Ring

(a) LPSF/PTS23 [(Z)-1-(2-Chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)-imidazolidin-2-one]
  • Structural Differences: Replaces the piperidine-3-amine group with a thioxo-imidazolidinone core.
  • Biological Activity : Demonstrated 50% reduction in adult Schistosoma mansoni worms at 150 mg/kg, but lower efficacy than praziquantel (100% efficacy).
  • Key Insight : The thioxo group and benzylidene substitution may enhance antiparasitic activity but introduce metabolic instability compared to the simpler amine in the target compound.
(b) 1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-amine Hydrochloride (CAS 1203266-43-6)
  • Structural Differences : Features a 3-chlorophenyl-ethyl group instead of 2-chloro-6-fluorobenzyl.
  • Molecular Weight : 275.22 vs. ~275.2 (estimated for target compound).
  • The absence of fluorine could decrease lipophilicity and CNS penetration.
(c) (S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine
  • Structural Differences : Substitutes benzyl with a sulfonyl group and methoxybenzene.
  • Properties : The sulfonyl group increases polarity, likely reducing blood-brain barrier permeability compared to the halogenated benzyl group in the target compound.

Halogenation Patterns on the Aromatic Ring

(a) 2-Chloro-6-fluoro vs. 3-Chloro Substitution
  • Target Compound : 2-Chloro-6-fluoro substitution on the benzyl group may enhance metabolic stability and target affinity due to fluorine’s electron-withdrawing effects.
(b) Ziprasidone Hydrochloride (Benzisothiazole-Piperazinyl Derivative)
  • Structural Differences : Contains a benzisothiazole and piperazinyl group instead of piperidine-3-amine.
  • Relevance : Highlights the importance of halogenated aromatic rings (e.g., 6-chloro substitution in ziprasidone) in dopamine and serotonin receptor binding.

Pharmacological and Commercial Considerations

(a) Efficacy and Toxicity
  • LPSF/PTS23: Non-toxic at ≤100 µM in vitro but requires higher doses (150 mg/kg) for efficacy.
  • Target Compound : Discontinued status () may reflect synthesis challenges or insufficient therapeutic index compared to commercial drugs like memantine hydrochloride (CNS activity).
(b) Stability and Analytical Methods
  • Dosulepin Hydrochloride : Stability-indicating HPLC methods are well-established, suggesting that similar protocols could be adapted for the target compound.

Biological Activity

1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a piperidine ring with a 2-chloro-6-fluorobenzyl substitution, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C12H14ClFN2HClC_{12}H_{14}ClFN_2\cdot HCl. It is characterized by the following structural features:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Chloro and fluorine substituents : These halogen atoms can influence the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the halogen atoms may enhance its binding affinity, leading to modulation of various signaling pathways.

Potential Targets:

  • Receptors : The compound may act on neurotransmitter receptors, potentially influencing cholinergic transmission.
  • Enzymes : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter metabolism.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit promising biological activities:

  • Acetylcholinesterase Inhibition : Similar piperidine derivatives have shown significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : Some derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, indicating that modifications in the piperidine structure can lead to enhanced cytotoxicity against tumors .

Case Studies

StudyCompound TypeBiological ActivityIC50 Values
Study 1Piperidine DerivativeAChE Inhibition10 nM
Study 2Fluorinated AnalogAntiproliferative50 nM (against MCF-7)
Study 3Chloro-substituted CompoundAntimicrobialMIC = 5 µg/mL

These findings highlight the potential of this class of compounds in drug development, particularly in neurological and oncological applications.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, benzylation of piperidine derivatives under microwave-assisted conditions (e.g., 93–96°C, 17 hours with HCl) improves yield . Optimization can leverage Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Reaction monitoring via HPLC or LC-MS ensures intermediate purity .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substitution patterns on the piperidine and benzyl groups.
  • X-ray crystallography for absolute stereochemical confirmation (if crystalline) .
  • HPLC with UV/Vis detection (≥98% purity threshold) and mass spectrometry (ESI-MS) for molecular ion validation .

Q. What analytical techniques are recommended for quantifying this compound in experimental matrices?

  • Methodological Answer :

  • Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) for separation.
  • Calibration curves using internal standards (e.g., deuterated analogs) to minimize matrix effects .
  • LC-MS/MS for trace-level detection in biological samples (LOQ ≤1 ng/mL) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target receptors (e.g., GPCRs).
  • Validate predictions with SAR studies by synthesizing analogs with modified halogen or amine groups .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate force field parameters (e.g., solvation models) in simulations to align with experimental conditions .
  • Conduct metadynamics simulations to explore conformational flexibility missed in static models.
  • Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies improve scalability of synthesis without compromising yield or purity?

  • Methodological Answer :

  • Flow chemistry systems enable continuous production with real-time monitoring (e.g., inline IR spectroscopy) .
  • Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently .
  • Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce byproducts .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Use UV-Vis spectroscopy to track degradation kinetics in buffers (pH 1–13).
  • Identify degradation products via high-resolution mass spectrometry (HRMS) .

Q. What methodologies are recommended for studying its interaction with biological membranes?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) to measure adsorption kinetics on lipid bilayers.
  • Molecular dynamics (MD) simulations (e.g., CHARMM36 force field) to model permeability .
  • Langmuir-Blodgett trough experiments to assess monolayer penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride
Reactant of Route 2
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1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride

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